![molecular formula C17H28N2O2 B1664321 Acetamide, N-(5-amino-2-(octyloxy)benzyl)- CAS No. 5819-83-0](/img/structure/B1664321.png)
Acetamide, N-(5-amino-2-(octyloxy)benzyl)-
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Overview
Description
Acetamide, N-(5-amino-2-(octyloxy)benzyl)- is a bioactive chemical.
Scientific Research Applications
Formation in Interstellar Medium
Acetamide is a significant molecule in astrochemistry, being the largest molecule containing a peptide bond detected in the interstellar medium (ISM). It's believed to form in ISM as a precursor to amino acids, essential for protein synthesis. A study by Foo et al. (2018) used a case study of acetamide to propose a new method for determining its possible formation reaction pathways in ISM, highlighting its stability among C2H5NO isomers under extreme conditions of dense molecular clouds (Foo et al., 2018).
Synthesis and Applications in Medicinal Chemistry
- Anticonvulsant and Neuropathic Pain-Attenuating Activities: The synthesis of N-Benzyl 2-acetamido-2-substituted acetamides, including acetamide derivatives, has shown potent anticonvulsant activities. A study by Baruah et al. (2012) demonstrated the significance of the N-acetyl moiety in these compounds for their anticonvulsant activity, with some derivatives also displaying pain-attenuating activities (Baruah et al., 2012).
- Pharmaceutical Synthesis: The acetamide moiety is a common functional group in many pharmaceutical products. Sakai et al. (2022) reported the development of new reagents for the synthesis of N-alkylacetamides and benzyl carbamates, demonstrating the versatility of acetamide derivatives in pharmaceutical synthesis (Sakai et al., 2022).
Biological Screening and Pharmacological Studies
- Enzyme Activity Screening: The synthesized N-substituted derivatives of acetamide have been tested for their activity against various enzymes, as documented by Siddiqui et al. (2013). These compounds showed relative activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease (Siddiqui et al., 2013).
Analytical and Environmental Applications
- Detection of Carbonyl Compounds: The use of dansylacetamidooxyamine, a derivative of acetamide, as a molecular probe for trace measurement of carbonyl compounds in water samples has been reported by Houdier et al. (2000). This application highlights the role of acetamide derivatives in environmental monitoring (Houdier et al., 2000).
properties
CAS RN |
5819-83-0 |
---|---|
Product Name |
Acetamide, N-(5-amino-2-(octyloxy)benzyl)- |
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[(5-amino-2-octoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H28N2O2/c1-3-4-5-6-7-8-11-21-17-10-9-16(18)12-15(17)13-19-14(2)20/h9-10,12H,3-8,11,13,18H2,1-2H3,(H,19,20) |
InChI Key |
CTUAWSDKXRLPBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)C |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(5-amino-2-(octyloxy)benzyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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